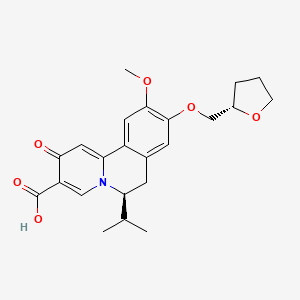

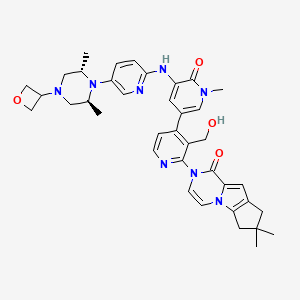

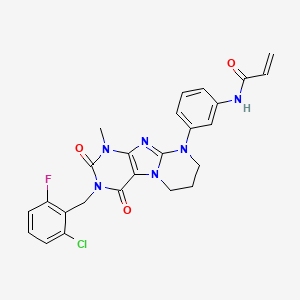

KRAS G12C inhibitor 30

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KRAS G12C inhibitor 30 is a compound designed to target the KRAS G12C mutation, a common mutation in the KRAS gene found in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression . KRAS G12C inhibitors, such as this compound, specifically bind to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 30 involves multiple steps, including the formation of key intermediates and the final coupling reactions . The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product . This process includes optimizing reaction conditions, purification methods, and quality control measures to ensure the final product meets regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: KRAS G12C inhibitor 30 undergoes various chemical reactions, including covalent binding to the thiol group of the cysteine residue in the KRAS G12C mutant . This covalent modification traps KRAS in an inactive GDP-bound state, preventing its oncogenic activity .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and protective groups to ensure selective reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to achieve optimal results .

Major Products Formed: The major product formed from the reaction of this compound with the KRAS G12C mutant is the covalently modified KRAS protein, which is rendered inactive and unable to promote cancer cell growth .

Aplicaciones Científicas De Investigación

KRAS G12C inhibitor 30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying covalent inhibitors and their interactions with target proteins . In biology, it is used to investigate the role of KRAS mutations in cancer progression and to develop new therapeutic strategies . In medicine, this compound is being evaluated in clinical trials for its efficacy in treating cancers harboring the KRAS G12C mutation .

Mecanismo De Acción

KRAS G12C inhibitor 30 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant . This binding traps KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling through downstream pathways such as the RAF-MEK-MAPK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, this compound effectively blocks the oncogenic activity of KRAS and reduces cancer cell proliferation .

Comparación Con Compuestos Similares

Compared to these inhibitors, KRAS G12C inhibitor 30 may have unique structural features or binding properties that enhance its efficacy or selectivity . For example, it may exhibit improved binding affinity to the KRAS G12C mutant or better pharmacokinetic properties . Similar compounds in this class include divarasib and other investigational KRAS G12C inhibitors currently in clinical trials .

Propiedades

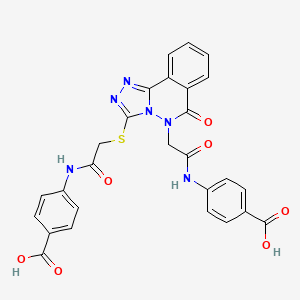

Fórmula molecular |

C25H22ClFN6O3 |

|---|---|

Peso molecular |

508.9 g/mol |

Nombre IUPAC |

N-[3-[3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C25H22ClFN6O3/c1-3-20(34)28-15-7-4-8-16(13-15)31-11-6-12-32-21-22(29-24(31)32)30(2)25(36)33(23(21)35)14-17-18(26)9-5-10-19(17)27/h3-5,7-10,13H,1,6,11-12,14H2,2H3,(H,28,34) |

Clave InChI |

FYTIAUJXQNHTOR-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC=CC(=C5)NC(=O)C=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)